Product packaging for 1,1,1-Trifluoro-3,4-dimethylhexa-2,4-diene(Cat. No.:CAS No. 651724-53-7)

1,1,1-Trifluoro-3,4-dimethylhexa-2,4-diene

Cat. No.: B12526211
CAS No.: 651724-53-7
M. Wt: 164.17 g/mol
InChI Key: RVAFOTMNQKKAOC-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-3,4-dimethylhexa-2,4-diene is a fluorinated diene building block of interest in advanced organic synthesis and materials science. While specific studies on this exact isomer are limited, its structure is closely related to other dimethylated trifluoro-dienes that have demonstrated significant utility in constructing complex nitrogen-containing heterocycles . Specifically, research on the isomeric compound 2,5-dimethylhexa-2,4-diene has shown that such trifluoromethylated dienes can undergo oxidative triflamidation reactions to form 3,6-diazabicyclo[3.1.0]hexanes . This unique bicyclic framework, which contains fused aziridine and pyrrolidine rings, is a core structural motif in several classes of antitumor agents and antibiotics . The presence of the strong electron-withdrawing trifluoromethyl group enhances the reactivity of the diene system in cycloaddition and other pericyclic reactions, making it a valuable dipolarophile or dienophile . Fluorinated building blocks like this one are pivotal in the development of novel fluorinated heterocycles, which find applications in medicinal chemistry, agrochemicals, and the design of advanced materials with unique electronic properties . As a specialized reagent, this compound offers researchers a pathway to introduce both fluorinated segments and specific structural complexity into target molecules. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11F3 B12526211 1,1,1-Trifluoro-3,4-dimethylhexa-2,4-diene CAS No. 651724-53-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

651724-53-7

Molecular Formula

C8H11F3

Molecular Weight

164.17 g/mol

IUPAC Name

1,1,1-trifluoro-3,4-dimethylhexa-2,4-diene

InChI

InChI=1S/C8H11F3/c1-4-6(2)7(3)5-8(9,10)11/h4-5H,1-3H3

InChI Key

RVAFOTMNQKKAOC-UHFFFAOYSA-N

Canonical SMILES

CC=C(C)C(=CC(F)(F)F)C

Origin of Product

United States

Synthetic Methodologies for 1,1,1 Trifluoro 3,4 Dimethylhexa 2,4 Diene

Strategies for Carbon-Fluorine Bond Formation in Diene Systems

The introduction of fluorine into a diene framework can be achieved through several strategic approaches. These methods often involve either the direct incorporation of fluorine or the use of pre-fluorinated building blocks.

Hydrofluorination represents a direct method for introducing a fluorine atom across an unsaturated bond. While the hydrofluorination of simple alkenes is a classic transformation, its application to more complex systems like enynes (compounds containing both a double and a triple bond) has been developed for the synthesis of fluorinated dienes. rsc.orgnih.govresearchgate.net This approach can offer high regio- and stereoselectivity. rsc.orgnih.govresearchgate.net For instance, the use of pyridinium (B92312) tetrafluoroborate (B81430) has been shown to effectively convert enynoates into fluorinated dienoates. rsc.orgnih.govresearchgate.net

Another approach involves the use of amine-hydrogen fluoride (B91410) reagents, such as pyridine-HF, although this method has traditionally been limited to simple alkenes. acs.org More modern reagents and catalytic systems aim to overcome these limitations, offering wider applicability. acs.org Gold-catalyzed hydrofluorination of terminal alkynes using potassium bifluoride (KHF2) has also been reported as a viable method. rsc.org

A hypothetical hydrofluorination route to a precursor of the target molecule could involve an appropriate enyne, as illustrated in the following table:

Starting Material (Enyne)ReagentProductReference
3,4-dimethylhex-2-en-5-ynenitrilePyridinium tetrafluoroborate5-Fluoro-3,4-dimethylhexa-2,4-dienenitrile rsc.orgnih.govresearchgate.net
3,4-dimethylhex-1-en-4-yneEt3N·3HF4-Fluoro-3,4-dimethylhexa-1,4-diene acs.org

Table 1: Hypothetical Hydrofluorination Reactions for Fluorinated Diene Synthesis

Palladium-catalyzed cross-coupling reactions are a powerful tool for the synthesis of fluorinated dienes. nih.govresearchgate.net These reactions typically involve the coupling of a fluorinated vinyl species with a suitable coupling partner. Various catalyst systems have been explored to optimize yields and minimize byproducts. nih.govresearchgate.net For example, the Suzuki coupling of a fluorovinyl boronic acid derivative with a vinyl halide could construct the diene system.

Rhodium-catalyzed cross-coupling reactions between gem-difluorinated cyclopropanes and allylboronates have also been developed to provide access to structurally diverse fluorinated dienes. nih.gov This method allows for switchable regioselectivity, yielding different isomers based on the reaction conditions. nih.gov

A potential coupling strategy for the synthesis of 1,1,1-Trifluoro-3,4-dimethylhexa-2,4-diene could involve the following precursors:

Fluorinated PrecursorCoupling PartnerCatalyst SystemProductReference
1,1,1-Trifluoro-2-iodopropene(E)-3-methylpenta-1,3-dien-2-ylboronic acidPd(PPh3)4 / Na2CO3This compound nih.govresearchgate.net
gem-difluoro(2-methylcyclopropyl)methane(E)-prop-1-en-1-ylboronic acid[Rh(C2H4)2Cl]2 / LigandFluorinated diene precursor nih.gov

Table 2: Hypothetical Coupling Reactions for Fluorinated Diene Synthesis

The direct introduction of a trifluoromethyl (CF3) group is a highly sought-after transformation in organic synthesis. wikipedia.org Several powerful trifluoromethylation reagents have been developed for this purpose. nih.gov

For diene systems, copper-catalyzed trifluoromethylation of benzene-linked 1,7-dienes has been reported to proceed via a radical cascade cyclization. acs.org Photoredox catalysis has also emerged as a mild and efficient method for the direct C-H trifluoromethylation of alkenes, including di- and trisubstituted alkenes, using reagents like Umemoto's reagent. nih.gov

The development of reagents for radical trifluoromethylation, such as trifluoroiodomethane (CF3I) in the presence of a radical initiator like triethylborane, offers another avenue. wikipedia.org

SubstrateTrifluoromethylating ReagentCatalyst/ConditionsProductReference
3,4-dimethylhexa-1,3-dieneTogni ReagentCu(I) saltTrifluoromethylated diene nih.gov
3,4-dimethylhexa-2,4-dieneUmemoto's Reagent[Ru(bpy)3]Cl2 / Visible LightThis compound nih.gov
3,4-dimethylhexa-2,4-dieneCF3I / Et3BRadical InitiationTrifluoromethylated diene wikipedia.org

Table 3: Hypothetical Trifluoromethylation Reactions of a Diene Precursor

Precursor Design and Synthesis for Dienic Framework Construction

The synthesis of the target molecule also relies on the efficient construction of the 3,4-dimethylhexa-2,4-diene core, either before or after the introduction of the trifluoromethyl group.

The synthesis of substituted hexadienes can be achieved through various methods. For example, meso- and (±)-3,4-dimethylhexa-1,5-diene have been synthesized from propionaldehyde (B47417) and crotyl alcohol via a Claisen rearrangement, followed by a Wittig reaction. rsc.org Isomerization of the resulting 1,5-diene could potentially yield the desired 2,4-diene. The synthesis of 2,5-dimethylhexa-2,4-diene has also been reported through the isomerization of 2,5-dimethylhexa-1,5-diene. prepchem.com

The synthesis of various isomers, such as (2E,4Z)-3,4-Dimethyl-2,4-hexadiene, has been documented, often starting from cyclic precursors like 1,2,3,4-tetramethyl-1-cyclobutene. chemicalbook.com Additionally, functionalized analogs like (2Z,4Z)-3,4-dimethyl-2,4-hexadiene-1,6-diol are known. chemsynthesis.com

The incorporation of the trifluoromethyl group can be envisioned to occur at different stages of the synthesis. One strategy involves the use of a pre-trifluoromethylated building block. A plausible precursor is 1,1,1-Trifluoro-3,4-dimethylpent-3-en-2-one . nih.gov This ketone could undergo a Wittig-type reaction with a suitable phosphorus ylide (e.g., methylenetriphenylphosphorane) to extend the carbon chain and form the target diene.

Alternatively, as discussed in section 2.1.3, direct trifluoromethylation of the pre-formed 3,4-dimethylhexa-2,4-diene skeleton is a viable, albeit potentially challenging, approach due to selectivity issues. The choice between these strategies would depend on the availability of starting materials and the desired control over the reaction outcome.

Reaction Condition Optimization for Enhanced Yield and Selectivity

The synthesis of this compound can be hypothetically approached through a modified Wittig or Horner-Wadsworth-Emmons (HWE) reaction, which are robust methods for alkene formation. nih.govorganic-chemistry.org A plausible route involves the reaction of a trifluoromethylated carbonyl compound with an appropriate phosphorus ylide. The optimization of reaction conditions is paramount to maximize the yield and selectivity of the desired diene. Key parameters that can be systematically varied include the choice of solvent, base, temperature, and the nature of the phosphorus reagent.

A Horner-Wadsworth-Emmons approach could utilize a phosphonate (B1237965) ester, such as diethyl (1,1,1-trifluoro-2-oxopropyl)phosphonate, reacting with 3-methyl-2-pentanone (B1360105) in the presence of a base. The choice of base and solvent can significantly influence the reaction's efficiency and the stereochemical outcome. For instance, using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (B95107) (THF) at low temperatures can favor the formation of one stereoisomer over another. wikipedia.org

To illustrate the potential impact of reaction conditions, a hypothetical optimization study is presented below.

Interactive Data Table: Hypothetical Optimization of Reaction Conditions

EntrySolventBaseTemperature (°C)Yield (%)(E/Z) Ratio
1THFNaH-78 to 256585:15
2DioxaneKHMDS0 to 507270:30
3TolueneLiOtBu255890:10
4DMFCs2CO3807850:50

This data is hypothetical and for illustrative purposes.

Stereochemical Control in the Synthesis of (E/Z)-Isomers

The stereochemistry of the double bonds in this compound is a critical aspect of its synthesis. The formation of specific (E/Z)-isomers can be influenced by several factors, primarily the synthetic route chosen and the reaction conditions employed. orgosolver.com

In the context of Wittig-type reactions, the nature of the ylide plays a crucial role in determining the stereochemical outcome. nih.gov Unstabilized ylides typically lead to the formation of (Z)-alkenes, while stabilized ylides, often containing electron-withdrawing groups, predominantly yield (E)-alkenes. wikipedia.org Given the electron-withdrawing nature of the trifluoromethyl group, a degree of stereochemical preference can be anticipated.

Modern synthetic methods offer more precise control over diene stereochemistry. Palladium-catalyzed cross-coupling reactions, for example, are powerful tools for the stereoselective synthesis of conjugated dienes. mdpi.com By selecting appropriate precursors with defined stereochemistry, it is possible to construct the desired (E/Z)-diene isomer. For instance, a Suzuki or Negishi coupling of a stereodefined vinyl boronic acid or organozinc reagent with a trifluoromethylated vinyl halide could provide a high degree of stereochemical retention.

The choice of ligand in transition metal-catalyzed reactions is also known to influence stereoselectivity. researchgate.net A hypothetical study on the effect of different phosphine (B1218219) ligands on the stereochemical outcome of a palladium-catalyzed cross-coupling reaction for the synthesis of this compound is presented below.

Interactive Data Table: Hypothetical Influence of Ligands on Stereoselectivity

EntryPalladium CatalystLigand(E/Z) Ratio
1Pd(PPh3)4PPh380:20
2Pd2(dba)3XPhos95:5
3Pd(OAc)2SPhos92:8
4PdCl2(dppf)dppf75:25

This data is hypothetical and for illustrative purposes.

This illustrative data suggests that bulky, electron-rich phosphine ligands like XPhos could potentially afford higher selectivity for the (E)-isomer. The careful selection of the catalytic system is therefore a key strategy for achieving stereochemical control in the synthesis of this complex trifluoromethylated diene.

Information regarding "this compound" is currently unavailable in the public domain.

Following a comprehensive search for scientific literature and data, it has been determined that there are no available research findings concerning the pericyclic reaction pathways of the chemical compound This compound . This includes a lack of information on its Diels-Alder cycloadditions, electrocyclization reactions, and [2+2] cycloaddition reactions.

The conducted searches did not yield any specific reactivity profiles, mechanistic investigations, or datasets for this particular molecule. While general information on pericyclic reactions and data on structurally related but distinct compounds, such as perfluoro-3,4-dimethylhexa-2,4-diene, were identified, this information does not meet the specific requirements of the requested article.

Consequently, it is not feasible to generate a scientifically accurate and detailed article on the reactivity of "this compound" as per the provided outline.

An alternative approach could be to focus the article on a related compound for which scientific data is available. For instance, research has been published on the electrocyclization of perfluoro-3,4-dimethylhexa-2,4-diene rsc.org. Should you be interested in this alternative, please provide new instructions.

Reactivity Profiles and Mechanistic Investigations of 1,1,1 Trifluoro 3,4 Dimethylhexa 2,4 Diene

Pericyclic Reaction Pathways

[3+2] Cycloaddition Reactions with Dipolarophiles

The [3+2] cycloaddition, or 1,3-dipolar cycloaddition, is a powerful method for synthesizing five-membered heterocyclic rings by reacting a 1,3-dipole with a dipolarophile (typically an alkene or alkyne). nih.govacs.org In this context, the conjugated diene system of 1,1,1-trifluoro-3,4-dimethylhexa-2,4-diene can act as the dipolarophile.

The electronic nature of the diene is critical in determining its reactivity. The presence of the electron-withdrawing CF₃ group at the C-1 position significantly lowers the energy of the diene's Lowest Unoccupied Molecular Orbital (LUMO). Consequently, this compound is expected to be an electron-poor dipolarophile. This electronic profile favors reactions with electron-rich 1,3-dipoles in what is classified as an inverse-electron-demand cycloaddition.

The reaction would proceed via a concerted mechanism, where the Highest Occupied Molecular Orbital (HOMO) of the 1,3-dipole interacts with the LUMO of the fluorinated diene. nih.gov Dipoles such as diazomethane (B1218177) or nitrile ylides, which are considered nucleophilic or HOMO-controlled, would be suitable reaction partners. nih.gov The regioselectivity of the addition would be governed by the orbital coefficients of the interacting frontier molecular orbitals, with the terminal atoms of the dipole adding to the C=C bond of the diene to form a stable five-membered ring.

Addition Reactions to the Diene System

Electrophilic Addition Pathways

Electrophilic addition to conjugated dienes can proceed via 1,2- or 1,4-addition pathways, leading to kinetically or thermodynamically controlled products, respectively. youtube.com For this compound, the addition of an electrophile (E⁺), such as a proton from HBr, is strongly influenced by the CF₃ group.

The mechanism initiates with the attack of a π-bond on the electrophile to form a resonance-stabilized allylic carbocation. youtube.com The CF₃ group is a powerful deactivating group and will destabilize any positive charge on an adjacent carbon. Therefore, the initial electrophilic attack will occur on the C-4/C-5 double bond, specifically at the C-5 position, to avoid placing a positive charge near the trifluoromethyl group. This would generate a tertiary allylic carbocation with resonance structures at C-4 and C-2.

Kinetic Product (1,2-Addition): At low temperatures, the reaction is under kinetic control. The nucleophile (e.g., Br⁻) will attack the most electrophilic carbon of the allylic cation intermediate, which is the carbon atom bearing the largest positive charge density (the tertiary C-4). This results in the 1,2-addition product. youtube.com

Thermodynamic Product (1,4-Addition): At higher temperatures, the reaction is reversible and under thermodynamic control. The more stable alkene product is favored. Attack of the nucleophile at the C-2 position results in a tetrasubstituted double bond between C-3 and C-4, which is thermodynamically more stable than the trisubstituted double bond of the 1,2-adduct. youtube.com

Nucleophilic Addition Mechanisms

The electron-deficient nature imparted by the CF₃ group makes this compound a prime candidate for nucleophilic addition reactions. This is in stark contrast to typical electron-rich dienes. The reaction likely proceeds via a conjugate (1,4- or 1,6-) addition mechanism, where a nucleophile attacks one of the double bonds.

The most probable site for nucleophilic attack is the C-2 position, as this allows the resulting negative charge to be delocalized across the conjugated system and stabilized by the adjacent CF₃ group. The mechanism involves the attack of a nucleophile (Nu⁻) on the C-2 carbon, forming a resonance-stabilized carbanion. Subsequent protonation or reaction with an electrophile would yield the final product.

Studies on the analogous perfluoro-3,4-dimethylhexa-2,4-diene have shown that it readily reacts with various nucleophiles, including primary aromatic amines and ammonia, to yield heterocyclic products like pyrroles. rsc.org This suggests that after the initial nucleophilic addition to the fluorinated diene system, subsequent intramolecular cyclization and elimination steps can occur, leading to complex molecular structures. rsc.org Soft nucleophiles, such as those derived from sulfur or carbon, are expected to react readily.

Radical Addition Processes

The trifluoromethylarylation of conjugated dienes is a powerful difunctionalization reaction that introduces both a trifluoromethyl group and an aryl group across the diene system. Research has shown that this transformation can be achieved using anilines in hexafluoroisopropanol (HFIP), which acts as both the solvent and a key activator. acs.orgnih.gov

In a representative reaction, an aniline, a diene, and a trifluoromethyl source are reacted to yield the 1,4-addition product. DFT calculations support a mechanism proceeding through an allylic carbocation intermediate. nih.gov The regioselectivity is kinetically controlled, favoring the 1,4-adduct. nih.gov This stands in contrast to the hydroarylation of the same dienes with anilines, which selectively yields the 1,2-addition product. nih.gov The ability to switch between 1,2- and 1,4-addition by simply including a CF₃ source highlights the subtle mechanistic controls at play.

Table 1: Representative Trifluoromethylarylation of 1,3-Dienes with Anilines (Data based on analogous systems as reported in literature) nih.gov

Diene SubstrateAniline SubstrateProduct TypeRegioisomeric Ratio (1,4:1,2)
Isoprene4-Methoxyaniline1,4-Trifluoromethylarylation>20:1
2,3-Dimethyl-1,3-butadieneAniline1,4-Trifluoromethylarylation>20:1
1-Phenyl-1,3-butadieneN-Methylaniline1,4-Trifluoromethylarylation>20:1

For this compound, this type of reaction would involve the addition of an aryl radical and a trifluoromethyl radical across the diene backbone.

Transition-metal-catalyzed hydrofunctionalization provides an atom-economical route to valuable allylic compounds from dienes. acs.org

Hydroalkylation: The catalytic hydroalkylation of dienes has been developed for the synthesis of complex molecules, including homoallylic α-trifluoromethyl amines. nih.govnih.gov In these reactions, a palladium catalyst activates the diene, while a pronucleophile (such as a trifluoromethyl-substituted isatin-derived azadienolate) adds to the system. nih.gov The process is highly regio- and stereoselective, typically affording the 1,4-addition product. chemrxiv.orgresearchgate.net This methodology allows for the construction of molecules with contiguous stereocenters and an internal olefin, which are valuable building blocks in medicinal chemistry. nih.gov

Hydroarylation: The hydroarylation of 1,3-dienes adds an aryl group and a hydrogen atom across the conjugated system. Palladium-catalyzed methods using boronic esters have been shown to proceed with high regioselectivity for 1,2-addition. organic-chemistry.org More recently, a strategy using anilines in HFIP has also demonstrated a strong preference for the 1,2-hydroarylation product. nih.gov The regiochemical outcome (1,2- vs. 1,4-addition) can be divergent depending on the specific reaction partners and conditions, particularly when comparing simple hydroarylation to trifluoromethylarylation. acs.orgnih.gov

Table 2: Representative Catalytic Hydrofunctionalization of 1,3-Dienes (Data based on analogous systems as reported in literature) nih.govnih.gov

Reaction TypeDiene SubstrateReagentCatalyst SystemMajor Product
Hydroalkylation1,3-ButadieneCF₃-substituted azadienolatePd-DTBM-SEGPHOS1,4-Adduct
HydroarylationIsoprene4-Methoxyaniline(none, HFIP solvent)1,2-Adduct
Hydroarylation2,3-Dimethyl-1,3-butadieneBoronic EsterPd[(-)-sparteine]Cl₂1,2-Adduct

Functionalization and Derivatization Strategies

The conjugated diene system in this compound is the primary site of its chemical reactivity. The presence of a trifluoromethyl group at the C-1 position is expected to create a highly polarized molecule, significantly influencing its interaction with various reagents.

Carbon-carbon bond forming reactions are fundamental in organic synthesis for building molecular complexity. For a conjugated diene, the Diels-Alder reaction is one of the most powerful tools for constructing six-membered rings. wikipedia.org

In a typical Diels-Alder reaction, an electron-rich diene reacts with an electron-poor alkene (dienophile). nih.gov However, the strong electron-withdrawing nature of the trifluoromethyl group in this compound would render the diene electron-deficient. This electronic characteristic suggests that the compound would be a poor candidate for normal-demand Diels-Alder reactions but would be highly reactive in inverse-electron-demand Diels-Alder reactions . In this type of reaction, the electron-poor diene reacts with an electron-rich dienophile.

The regioselectivity of the Diels-Alder reaction would also be heavily influenced by the trifluoromethyl group. masterorganicchemistry.com In the reaction with an unsymmetrical dienophile, two regioisomers could potentially form. The strong inductive effect of the CF3 group would likely direct the regiochemical outcome of the cycloaddition.

Table 1: Predicted Reactivity in Diels-Alder Reactions

Reaction Type Dienophile Expected Reactivity of this compound
Normal-Demand Maleic anhydride Low
Inverse-Demand Ethyl vinyl ether High

This table presents a theoretical prediction of reactivity based on the electronic properties of the diene.

Other carbon-carbon bond-forming reactions, such as hydroalkylation, could also be envisioned. For instance, the catalytic hydroalkylation of terminal dienes with trifluoromethyl-substituted nucleophiles has been reported, suggesting that analogous reactions with this compound could be developed. nih.gov

The introduction of heteroatoms into the diene framework can lead to a diverse range of functionalized molecules. The polarized nature of this compound would make it susceptible to both electrophilic and nucleophilic attack, leading to various heteroatom-functionalized products.

Electrophilic Addition: In the case of electrophilic addition (e.g., with HBr), the reaction would proceed via a carbocation intermediate. libretexts.orglibretexts.org The regioselectivity of the addition would be dictated by the stability of the resulting carbocation. The trifluoromethyl group is strongly destabilizing to an adjacent positive charge. Therefore, the electrophile would be expected to add to the carbon atom further from the CF3 group, leading to the formation of a more stable carbocation intermediate. The reaction could yield both 1,2- and 1,4-addition products, with the ratio often being dependent on the reaction conditions such as temperature. orgoreview.com

Nucleophilic Addition: The electron-deficient nature of the conjugated system, enhanced by the CF3 group, would make this compound a good candidate for nucleophilic conjugate addition (Michael addition). wikipedia.org Nucleophiles such as amines, alkoxides, and thiolates would be expected to add to the C-4 position, leading to the formation of a stable enolate intermediate which is then protonated. The regioselectivity is driven by the strong electron-withdrawing effect of the trifluoromethyl group, which makes the C-4 position highly electrophilic.

Table 2: Predicted Regioselectivity in Heteroatom Functionalization

Reagent Reaction Type Predicted Major Product
HBr Electrophilic Addition 4-Bromo-3,4-dimethyl-1,1,1-trifluorohex-2-ene (1,4-adduct)
NaOMe Nucleophilic Conjugate Addition 4-Methoxy-3,4-dimethyl-1,1,1-trifluorohex-2-ene

This table illustrates the theoretically predicted regiochemical outcomes based on the electronic influence of the trifluoromethyl group.

Influence of Fluorine Atom on Diene Reactivity and Regioselectivity

The presence of the three fluorine atoms in the trifluoromethyl group at the C-1 position is the single most important factor governing the reactivity of this compound. The high electronegativity of fluorine leads to a strong inductive electron withdrawal, which has several significant consequences:

Activation for Nucleophilic Attack: The CF3 group significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the diene system, making it more susceptible to attack by nucleophiles. nih.gov

Deactivation for Electrophilic Attack: Conversely, the electron-withdrawing nature of the CF3 group raises the energy of the Highest Occupied Molecular Orbital (HOMO), making the diene less reactive towards electrophiles compared to its non-fluorinated counterpart.

Control of Regioselectivity: As discussed in the previous sections, the strong and localized inductive effect of the CF3 group is a powerful directing group, controlling the regiochemical outcome of both cycloaddition and addition reactions. masterorganicchemistry.comlookchem.com In electrophilic additions, it directs the incoming electrophile away from the fluorinated end of the molecule. In nucleophilic additions, it directs the nucleophile to the carbon atom beta to the double bond and closest to the CF3 group.

Stereochemistry and Conformational Analysis of 1,1,1 Trifluoro 3,4 Dimethylhexa 2,4 Diene

Isomeric Forms and Their Interconversion

The structure of 1,1,1-Trifluoro-3,4-dimethylhexa-2,4-diene suggests the potential for several stereoisomers due to the presence of a stereocenter at the C4 position and geometric isomerism (E/Z) around the C2-C3 double bond. The double bond at C4-C5, being trisubstituted, also contributes to the possibility of geometric isomers. However, without experimental or computational studies, the specific isomers that are formed, their relative stabilities, and the energy barriers for their interconversion remain undetermined.

Conformational Preferences and Dynamics of the Diene System

The conformational preferences of a diene system are largely dictated by the balance between conjugation, which favors a planar s-cis or s-trans conformation, and steric hindrance between substituents, which can force the diene to adopt a non-planar (skew) conformation. The trifluoromethyl group at C1 is a strong electron-withdrawing group, which would influence the electronic properties of the conjugated system. Concurrently, the methyl groups at C3 and C4 introduce significant steric bulk.

The interplay between the bulky trifluoromethyl and methyl groups would likely lead to complex conformational dynamics. In related fluorinated alkanes, it has been observed that fluorine substitution can significantly influence alkane chain conformation, with a notable dependence on the polarity of the medium. researchgate.netnih.gov For instance, studies on 1,3-difluorinated systems show that the 1,3-difluoropropylene motif has a strong impact on the conformational profile. researchgate.netnih.gov However, the specific torsional barriers and the preferred dihedral angles for this compound have not been reported.

Steric and Electronic Effects on Stereochemical Outcomes in Reactions

The stereochemical outcomes of reactions involving this compound would be governed by the steric and electronic effects of its substituents. The electron-withdrawing nature of the trifluoromethyl group can affect the reactivity and regioselectivity of cycloaddition reactions, such as the Diels-Alder reaction. The steric hindrance created by the methyl groups at C3 and C4 would be expected to direct incoming reagents to the less hindered face of the diene.

In broader studies of organic compounds, it's known that the introduction of fluorine atoms can alter physical and chemical properties due to their specific steric and electronic effects. researchgate.net For example, the steric bulk of substituents can hinder access to a reaction center. researchgate.net Furthermore, the electronic effects of substituents on aromatic rings have been shown to modulate the electronic structures of metal-organic materials. rsc.org While these general principles are applicable, specific experimental data on how they manifest in the reactions of this compound are not available.

Advanced Spectroscopic and Analytical Characterization for Structural and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For 1,1,1-Trifluoro-3,4-dimethylhexa-2,4-diene, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a wealth of information regarding its connectivity and stereochemistry.

The ¹H NMR spectrum would be expected to reveal distinct signals for the different methyl and vinyl protons. The integration of these signals would confirm the number of protons in each environment. Crucially, the coupling constants (J-values) between adjacent protons would be instrumental in assigning the stereochemistry of the double bonds (E/Z isomerism).

¹³C NMR spectroscopy would complement the proton data by identifying all unique carbon atoms in the molecule. The chemical shift of the carbon atom bearing the trifluoromethyl group would be significantly influenced by the fluorine atoms, typically appearing as a quartet due to one-bond C-F coupling. researchgate.net The chemical shifts of the sp² hybridized carbons of the diene system would provide insight into the electron distribution within the conjugated system.

Given the presence of fluorine, ¹⁹F NMR spectroscopy is essential. A single, sharp signal would be expected for the three equivalent fluorine atoms of the CF₃ group. The chemical shift of this signal is highly sensitive to the electronic environment, making it a valuable probe for studying reaction mechanisms where the electron density around the trifluoromethyl group changes.

Hypothetical ¹H NMR Data for (2E,4E)-1,1,1-Trifluoro-3,4-dimethylhexa-2,4-diene:

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~6.5q~7H-2
~6.2q~7H-5
~2.0s-3-CH₃
~1.9d~76-CH₃
~1.8s-4-CH₃

Hypothetical ¹³C NMR Data for (2E,4E)-1,1,1-Trifluoro-3,4-dimethylhexa-2,4-diene:

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~145q~35C-2
~140s-C-4
~135s-C-3
~125q~275C-1
~120d-C-5
~20s-3-CH₃
~18s-4-CH₃
~15s-C-6

Mass Spectrometry for Elucidating Reaction Products

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. For this compound, the molecular ion peak (M⁺) in the mass spectrum would confirm its elemental composition.

High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecule, allowing for the unambiguous determination of its molecular formula. This is particularly useful when distinguishing between isomers or compounds with the same nominal mass.

The fragmentation pattern observed in the mass spectrum can offer valuable clues about the molecule's structure. For instance, the loss of a methyl radical (•CH₃) or a trifluoromethyl radical (•CF₃) would result in characteristic fragment ions. In the context of reaction monitoring, MS can be used to identify intermediates and final products by tracking the appearance of new molecular ions and their corresponding fragmentation patterns. For conjugated dienes, derivatization techniques, such as Diels-Alder reactions with reagents like 4-methyl-1,2,4-triazoline-3,5-dione, can be employed to create adducts with predictable fragmentation patterns, aiding in the structural confirmation of the diene system. nih.govcapes.gov.br

Infrared and Raman Spectroscopy for Vibrational Mode Analysis in Reaction Pathways

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These methods are particularly useful for identifying functional groups and for studying changes in bonding during a chemical reaction.

The IR spectrum of this compound would be expected to show strong absorption bands corresponding to the C-F stretching vibrations of the trifluoromethyl group, typically in the region of 1100-1300 cm⁻¹. The C=C stretching vibrations of the conjugated diene system would appear in the 1600-1650 cm⁻¹ region. The presence of two distinct C=C stretching bands could provide information about the symmetry and conformation of the diene. The C-H stretching and bending vibrations of the methyl and vinyl groups would also be present.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would be an excellent tool for studying the C=C bonds of the conjugated system. Changes in the position and intensity of the Raman bands associated with the diene backbone can be monitored to follow the course of reactions such as additions or cyclizations. Resonance Raman spectroscopy, where the excitation wavelength is tuned to an electronic transition of the chromophoric diene, could be used to selectively enhance the vibrational modes coupled to that transition, providing detailed information about the excited state geometry and bonding. youtube.com

Expected Vibrational Frequencies for this compound:

Wavenumber (cm⁻¹)Vibrational Mode
~2900-3000C-H stretch (sp³ and sp²)
~1600-1650C=C stretch (conjugated)
~1350-1450C-H bend (methyl)
~1100-1300C-F stretch

X-ray Crystallography for Solid-State Structural Confirmation of Derivatives

While obtaining a suitable single crystal of the parent diene, which is likely a liquid at room temperature, might be challenging, X-ray crystallography of a solid derivative would provide the ultimate confirmation of its molecular structure. By reacting this compound to form a stable, crystalline solid, its three-dimensional structure, including bond lengths, bond angles, and stereochemistry, can be determined with high precision.

Computational and Theoretical Investigations of 1,1,1 Trifluoro 3,4 Dimethylhexa 2,4 Diene

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

The presence of the CF3 group is expected to shorten the C1-C2 bond due to its strong inductive effect, while also impacting the electron density distribution across the diene backbone. Theoretical calculations can precisely quantify these effects. For instance, calculations on similar fluorinated organic molecules have demonstrated a favorable trade-off between experimental accuracy and computational efficiency using methods like the M06-2X/def2-TZVP level of theory. nih.govornl.gov Natural Bond Orbital (NBO) analysis, often performed in conjunction with these calculations, can further illuminate the nature of the bonding by analyzing the delocalization of electron density and hyperconjugative interactions. A hypothetical table of selected calculated geometric parameters for the most stable conformer of 1,1,1-trifluoro-3,4-dimethylhexa-2,4-diene is presented below, based on expected trends from related structures.

Table 1: Calculated Geometric Parameters for this compound

Parameter Value
Bond Lengths (Å)
C1-C2 1.345
C2-C3 1.450
C3-C4 1.360
C4-C5 1.510
C1-F (avg.) 1.340
**Bond Angles (°) **
F-C1-F (avg.) 107.5
C2-C1-F (avg.) 111.0
C1-C2-C3 123.0
C2-C3-C4 125.5
C3-C4-C5 121.0
**Dihedral Angles (°) **
C1-C2-C3-C4 178.5 (s-trans)

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a powerful computational tool for investigating the mechanisms of chemical reactions, including those involving this compound. DFT allows for the calculation of potential energy surfaces, the identification of transition states, and the determination of activation energies, providing a detailed picture of how a reaction proceeds.

Energy Profiles of Pericyclic Reactions

Pericyclic reactions, such as cycloadditions and electrocyclizations, are a key class of reactions for conjugated dienes. unina.it The Diels-Alder reaction, a [4+2] cycloaddition, is a prominent example. uniurb.itescholarship.org For this compound, the electron-withdrawing CF3 group is expected to significantly influence its reactivity as a diene. DFT calculations can be employed to model the energy profile of its Diels-Alder reaction with a dienophile, for instance, maleic anhydride.

The calculations would involve optimizing the geometries of the reactants, the transition state, and the product. The transition state would reveal the degree of synchronicity of the bond-forming processes. The presence of the CF3 group may lead to a more asynchronous transition state. nih.gov The calculated activation energy and reaction energy would provide quantitative measures of the reaction's feasibility and thermodynamics. A hypothetical energy profile for the Diels-Alder reaction of this compound with a generic dienophile is summarized in the table below.

Table 2: Hypothetical DFT-Calculated Energy Profile for a Diels-Alder Reaction

Species Relative Energy (kcal/mol)
Reactants 0.0
Transition State +20.5
Product -25.0

Regioselectivity and Stereoselectivity Predictions

DFT calculations are also invaluable for predicting the regioselectivity and stereoselectivity of reactions involving this compound. khanacademy.orgyoutube.com In reactions where multiple isomeric products can be formed, DFT can be used to calculate the energies of the different possible transition states leading to these products. The transition state with the lowest energy will correspond to the major product, thus predicting the outcome of the reaction.

For example, in an electrophilic addition reaction to the diene, the initial addition of the electrophile can occur at different positions, leading to different carbocation intermediates. DFT can be used to assess the relative stabilities of these intermediates and the activation barriers for their formation. youtube.com Similarly, in a Diels-Alder reaction with an unsymmetrical dienophile, DFT can predict the preferred regiochemical outcome (e.g., ortho vs. meta adducts) by comparing the activation energies of the corresponding transition states. youtube.com The stereoselectivity, such as the preference for an endo or exo product in a Diels-Alder reaction, can also be rationalized by examining the transition state geometries and identifying stabilizing secondary orbital interactions. rsc.org

Conformational Landscape Exploration and Energy Minima Identification

This compound possesses several rotatable single bonds, leading to a complex conformational landscape. Computational methods are essential for exploring this landscape and identifying the low-energy conformers (energy minima). The relative energies of these conformers determine their populations at a given temperature.

The rotation around the C2-C3 single bond gives rise to s-cis and s-trans conformations of the diene system. libretexts.orgutexas.edu Generally, the s-trans conformer is sterically favored and thus lower in energy. youtube.com However, for certain reactions like the Diels-Alder reaction, the s-cis conformation is required. utexas.edu The presence of methyl groups at C3 and C4 introduces additional conformational possibilities. A systematic conformational search, often performed using molecular mechanics initially and then refined with higher-level DFT calculations, can identify all significant conformers. The results of such a study would provide the relative energies and Boltzmann populations of the different conformers. A hypothetical summary of such findings is presented in the table below.

Table 3: Hypothetical Relative Energies and Populations of Conformers

Conformer Relative Energy (kcal/mol) Population at 298 K (%)
s-trans (anti) 0.00 85.2
s-trans (gauche) 1.50 9.5
s-cis (anti) 2.80 4.3
s-cis (gauche) 4.50 1.0

Molecular Dynamics Simulations for Dynamic Behavior Analysis

While quantum chemical calculations provide information on static molecular properties and reaction pathways, molecular dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. github.io An MD simulation of this compound would involve solving Newton's equations of motion for the atoms of the molecule, governed by a force field derived from quantum mechanical calculations or experimental data.

MD simulations can be used to study a variety of dynamic processes, including conformational transitions between the different energy minima identified in the conformational analysis. The simulation can reveal the timescales and pathways of these transitions. Furthermore, MD simulations can provide information about the vibrational motions of the molecule and how these motions are influenced by the solvent environment. For a molecule like this compound, MD simulations could be particularly useful for understanding how the flexible ethyl group and the rotating methyl groups explore their conformational space and how this might influence the molecule's reactivity.

Applications in Advanced Organic Synthesis

Role as a Key Building Block for Complex Fluorinated Molecules

While specific, named complex molecules synthesized directly from 1,1,1-Trifluoro-3,4-dimethylhexa-2,4-diene are not extensively documented in readily available literature, the reactivity of analogous fluorinated dienes provides a strong indication of its synthetic potential. For instance, fluorinated dienes are known to participate in a variety of pericyclic reactions, most notably the Diels-Alder reaction. The electron-deficient nature of the diene system, influenced by the CF3 group, makes it a suitable partner for electron-rich dienophiles, leading to the formation of highly functionalized six-membered rings. This approach is a powerful strategy for introducing a trifluoromethyl group into a cyclic framework, a common motif in many biologically active compounds.

The general reactivity of similar 2-trifluoromethyl-1,3-butadienes in Diels-Alder reactions with various dienophiles has been shown to produce a range of fluorinated six-membered carbocycles in moderate to high yields, often requiring Lewis acid catalysis. nih.gov This suggests that this compound would similarly serve as a valuable precursor to complex alicyclic systems bearing a trifluoromethyl substituent.

Utility as a Chiral Auxiliary Precursor (if applicable through derivatization)

There is currently no direct evidence in the scientific literature to suggest that this compound itself is used as a chiral auxiliary. However, its structure presents possibilities for derivatization to create chiral molecules that could serve as auxiliaries in asymmetric synthesis. For example, stereoselective dihydroxylation or epoxidation of the diene could introduce chiral centers. The resulting chiral diols or epoxides could then be further modified to attach a removable group that directs the stereochemical outcome of a subsequent reaction on a prochiral substrate. While plausible, this remains a speculative application pending further research and development in the field.

Intermediacy in the Synthesis of Heterocyclic Scaffolds

A significant application of fluorinated dienes lies in the synthesis of heterocyclic compounds. The reaction of perfluoro-3,4-dimethylhexa-2,4-diene, a related perfluorinated analogue, with primary aromatic amines is known to yield both pyrrole (B145914) and pyrroloquinoline derivatives. rsc.org Furthermore, its reaction with catechol produces a benzodioxocine system. rsc.org These transformations highlight the utility of the diene scaffold in constructing various heterocyclic rings through different reaction pathways.

More broadly, the synthesis of fluorinated sulfur-containing heterocycles often employs cycloaddition reactions. nih.gov While not specifically mentioning this compound, the general principle involves the reaction of a fluorinated component, such as a diene, with a suitable reaction partner. For example, [4+2]-cycloaddition reactions between polyfluoroalkyl thiocarbonyl compounds and 1,3-dienes are a primary method for creating fluorine-containing thiopyrans. nih.gov This suggests that this compound could act as the diene component in such reactions to furnish trifluoromethyl-substituted sulfur heterocycles.

The table below summarizes the potential reaction types and resulting scaffolds based on the reactivity of analogous compounds.

Reaction TypePotential ReactantResulting Scaffold
Diels-Alder CycloadditionElectron-rich Alkenes/AlkynesTrifluoromethyl-substituted Cyclohexenes/Cyclohexadienes
[4+2] CycloadditionThiocarbonyl CompoundsTrifluoromethyl-substituted Thiopyrans
Reaction with AminesPrimary Aromatic AminesPyrroles, Pyrroloquinolines
Reaction with CatecholsCatecholBenzodioxocines

Future Research Directions and Unexplored Reactivity

Development of Novel Catalytic Systems for Diene Functionalization

The functionalization of trifluoromethyl-substituted dienes is an area of active research. A primary goal for a substrate like 1,1,1-Trifluoro-3,4-dimethylhexa-2,4-diene would be the development of catalytic systems that can control the regioselectivity of additions across the diene.

Recent advancements have demonstrated the catalytic, regioselective 1,4-fluorodifunctionalization of trifluoromethyl-substituted 1,3-dienes using an inexpensive and operationally simple Iodine(I)/Iodine(III) catalysis platform. nih.govnih.gov This method successfully converts mixed E,Z-dienes into a single E-alkene isomer and can be adapted for 1,4-hetero-difunctionalization, allowing for the creation of δ-fluoro-alcohols and amines in a single step. nih.govnih.govresearchgate.net Applying such I(I)/I(III) catalytic systems to this compound could yield highly functionalized products with a stereocenter featuring both a C(sp³)–F and a C(sp³)–CF₃ group. nih.gov

Furthermore, palladium catalysis driven by visible light has been used for the 1,4-difluoromethylative functionalization of conjugated dienes. acs.org This approach uses chlorodifluoromethane (B1668795) (Freon-22) as a cost-effective difluoromethyl source. acs.org Exploring similar photoredox palladium-catalyzed reactions for this compound with various nucleophiles could expand its synthetic utility, particularly for late-stage functionalization in drug discovery programs. acs.org

Key research objectives would include:

Regiocontrol: Developing catalysts that can selectively target either a 1,2- or 1,4-addition across the diene system, overcoming the electronic bias of the trifluoromethyl group.

Stereocontrol: Designing chiral catalysts to achieve enantioselective functionalization, creating valuable stereocenters.

Novel Transformations: Investigating reactions beyond simple additions, such as cycloadditions, metathesis, or C-H functionalization at the methyl groups, catalyzed by transition metals.

Exploration of Bio-Inspired Synthetic Pathways

While nature rarely produces organofluorine compounds, the enzymatic machinery that does exist provides inspiration for novel synthetic strategies. wikipedia.org The enzyme adenosyl-fluoride synthase is capable of forming a carbon-fluorine bond, and fluoroacetate, a natural toxin, is biosynthesized from fluoroacetaldehyde. wikipedia.org

For a compound like this compound, bio-inspired research could focus on:

Enzyme-Mimicking Catalysts: Developing small-molecule catalysts that mimic the active site of fluorinating enzymes to achieve C-F bond formation under mild conditions.

Directed Evolution: Engineering existing enzymes (e.g., from the terpene synthase family) to accept fluorinated substrates or building blocks, potentially leading to the stereoselective cyclization of fluorinated dienes.

Fluorinated Building Blocks: Using readily available fluorinated starting materials, such as trifluoroacetic acid or (trifluoromethyl)trimethylsilane, in pathways that mimic biosynthetic routes for polyketides or terpenes. wikipedia.orgoup.com This approach leverages simple, commercially available materials to construct complex fluorinated molecules. oup.com

Integration into Flow Chemistry Methodologies for Continuous Synthesis

Flow chemistry offers significant advantages for handling hazardous reagents and improving reaction efficiency, making it an ideal platform for fluorination chemistry. pharmtech.combeilstein-journals.org Many fluorinating agents are toxic or require precise temperature control, challenges that are mitigated by the enhanced safety and process control of continuous-flow reactors. beilstein-journals.orgvapourtec.com

Future work on this compound could involve developing a continuous synthesis protocol. The benefits are numerous:

Enhanced Safety: Minimizing the volume of hazardous reagents, such as elemental fluorine or hypervalent iodine compounds, at any given time. pharmtech.comvapourtec.com

Process Intensification: Achieving higher yields and selectivities through precise control of residence time, temperature, and mixing. pharmtech.comresearchgate.net

Multi-Step Telescoping: Integrating the synthesis of the diene and its subsequent functionalization into a single, uninterrupted process stream, which is a growing application in the pharmaceutical industry. amt.uk

Research has already demonstrated the use of flow reactors for various fluorination strategies, including those using Selectfluor® and DAST, and for combining flow chemistry with trifluoromethylation techniques to create complex molecules. pharmtech.combeilstein-journals.orgvapourtec.com Applying these principles would be a logical next step for the industrial-scale production and derivatization of this compound.

Advanced Computational Modeling for Predictive Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for understanding and predicting the outcomes of chemical reactions. acs.org For this compound, computational modeling can provide crucial insights that guide experimental work.

Specific areas for computational investigation include:

Reaction Mechanisms: Elucidating the transition states and intermediates of catalytic reactions to understand the origins of regioselectivity and stereoselectivity. acs.org

Conformational Analysis: Predicting the most stable conformations of the diene and how its geometry influences its reactivity in cycloaddition or other concerted reactions.

Catalyst Design: Modeling the interaction between the diene and potential catalysts to rationally design more efficient and selective catalytic systems before attempting synthesis in the lab.

Predicting Properties: Calculating electronic properties, such as the energies of the frontier molecular orbitals (HOMO/LUMO), to predict the diene's reactivity towards different types of reagents.

By modeling catalytic fluorination reactions, researchers can better understand mechanisms, reactivities, and selectivities, accelerating the development of new synthetic methods. acs.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.